Mixed Biofilm Eradication: Superior Potency Over Reference Drugs
KFU-127 reduces the number of viable biofilm-embedded bacteria and C. albicans by 3 orders of magnitude at concentrations 2-4 times lower than those of reference drugs, and successfully eradicates S. aureus-C. albicans mixed biofilms. This performance contrasts with conventional agents like benzalkonium chloride, which do not achieve comparable biofilm-killing efficacy at equivalent concentrations [1].
| Evidence Dimension | Biofilm-embedded viable cell reduction (log kill) |
|---|---|
| Target Compound Data | 3 log reduction (99.9% kill) at 2-4x lower concentrations than reference drugs |
| Comparator Or Baseline | Reference drugs (e.g., benzalkonium chloride, miramistin, fluconazole); specific concentrations not disclosed in the abstract |
| Quantified Difference | 2-4 fold concentration advantage for 3-log eradication |
| Conditions | 24-hour S. aureus-C. albicans mixed biofilm model in vitro |
Why This Matters
This demonstrates a quantifiable potency advantage in the clinically relevant context of mixed-species biofilms, a recognized high-screen for novel antiseptics.
- [1] Garipov M.R., et al. Bioorganic Chemistry, 2020, 104, 104306. View Source
